Dihydro-beta-agarofuran

CAS No.: 5956-09-2

Cat. No.: VC1942725

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5956-09-2 |

|---|---|

| Molecular Formula | C15H26O |

| Molecular Weight | 222.37 g/mol |

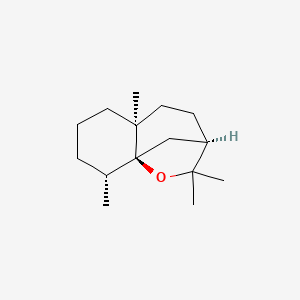

| IUPAC Name | (1S,2R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane |

| Standard InChI | InChI=1S/C15H26O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h11-12H,5-10H2,1-4H3/t11-,12-,14+,15+/m1/s1 |

| Standard InChI Key | HVAVUZLEYSAYGE-UXOAXIEHSA-N |

| Isomeric SMILES | C[C@@H]1CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C |

| SMILES | CC1CCCC2(C13CC(CC2)C(O3)(C)C)C |

| Canonical SMILES | CC1CCCC2(C13CC(CC2)C(O3)(C)C)C |

Introduction

Chemical Structure and Properties

Dihydro-beta-agarofuran belongs to the eudesmane sesquiterpenoid family with a molecular formula of C₁₅H₂₆O and a molecular weight of 222.37 g/mol . Its structure features a distinctive tricyclic architecture characterized by a trans-decalin (A and B rings) and a tetrahydrofuran ring (C ring) . The compound's complete IUPAC name is (1S,2R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane .

The essential structural characteristics include:

-

A 5,11-epoxy-5β,10α-eudesman-4-(14)-ene skeleton

-

Multiple chiral centers creating diverse stereoisomers

-

Octahydro-2H-3,9a-methano-1-benzoxepine structure with methyl groups at positions 2, 2, 5a, and 9

Table 1: Key Physical and Chemical Properties of Dihydro-beta-agarofuran

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| Physical State | Solid at room temperature |

| Structural Classification | Bicyclic sesquiterpene |

| Optical Activity | Varies by stereoisomer |

| CAS Number | 5956-09-2 |

Natural Sources and Biosynthesis

Dihydro-beta-agarofuran and its derivatives are primarily isolated from plants belonging to the Celastraceae family, with additional sources in the Hippocrateaceae and Lamiaceae families . Between 1990 and 2006 alone, researchers identified 462 new DHβAF sesquiterpenoids from approximately 64 species of Celastraceae, 3 species of Hippocrateaceae, and one species of Lamiaceae .

Plant Sources

The primary plant sources of DHβAF derivatives include:

-

Maytenus disticha and Maytenus magellanica, which yield six dihydro-β-agarofurans with acetylcholinesterase inhibitory properties

-

Celastrus flagellaris and Celastrus angulatus, from which 54 β-dihydroagarofuran-type sesquiterpenoids (16 new and 38 known) were identified with neuroprotective effects

-

Celastrus vulcanicola, which provided 16 DHβAF derivatives (9 new and 7 known) with P-glycoprotein modulation abilities

-

Parnassia wightiana, yielding 8 dihydro-β-agarofuran sesquiterpene polyesters (5 new and 3 known) with cytotoxic properties

-

Maytenus boaria, which contains (−)-(3S,4R)-dihydroxy-β-dihydroagarofuran

-

Aquilaria sinensis, the source of (−)-baimuxinol and (−)-isobaimuxinol

Biological Activities

The diverse biological activities of DHβAF derivatives have positioned them as promising candidates for various therapeutic applications. These compounds exhibit a wide range of pharmacological properties that have been extensively studied and documented.

Acetylcholinesterase Inhibition

DHβAF derivatives demonstrate significant inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This property makes them potential candidates for treating neurodegenerative conditions like Alzheimer's disease .

Key findings include:

-

Compound 4 from Maytenus species exhibited potent inhibitory activity with an IC₅₀ value of 17.0 ± 0.016 µM on AChE

-

Molecular docking and propidium displacement assays revealed that these compounds bind to the peripheral anionic site (PAS) of AChE rather than the active site

-

The compounds demonstrated selectivity for AChE over butyrylcholinesterase, suggesting specific therapeutic potential

Neuroprotective and Cognitive-Enhancing Effects

Research has established that β-dihydroagarofuran-type sesquiterpenoids possess significant neuroprotective properties:

-

Compounds 58, 59, 61, and 63 isolated from Celastrus species significantly attenuated scopolamine-induced memory impairment in animal models

-

At 10 µM concentration, 21 of 62 tested DHβAF sesquiterpenoids rescued β-amyloid (Aβ25-35)-induced neurotoxicity in SH-SY5Y cells, increasing cell viability from 64.6% to over 74.0%

-

Structure-activity relationship studies revealed that compounds with ester groups generally exhibited stronger neuroprotective activity than those with free hydroxy groups

Anticancer and Cytotoxic Properties

Several DHβAF derivatives have demonstrated promising anticancer and cytotoxic activities:

-

Compounds isolated from Parnassia wightiana showed significant cytotoxicity against multiple cancer cell lines including HL-60, SMMC-7721, A549, MCF-7, and SW480

-

Compounds 5-7 exhibited particularly high cytotoxic activities with IC₅₀ values ranging from 11.8 to 30.1 µM

-

Structure-activity relationship analysis indicated that the introduction of hydroxyl groups significantly improved cytotoxic activities

P-glycoprotein Modulation and MDR Reversal

One of the most promising applications of DHβAF derivatives is in addressing multidrug resistance (MDR) in cancer treatment through P-glycoprotein (Pgp) modulation:

-

Nine new and seven known DHβAF derivatives isolated from Celastrus vulcanicola were identified as potent modulators of human P-glycoprotein

-

Several compounds (3, 5, 6, 9, 11, and 12) showed effectiveness similar to or higher than classical Pgp reversal agents

-

This activity suggests potential applications in combination therapy for resistant cancers

Anti-inflammatory Activities

DHβAF derivatives have demonstrated significant anti-inflammatory effects through cyclooxygenase (COX) enzyme inhibition:

-

Compound 8 showed potent inhibitory activity on the COX-2 enzyme with an IC₅₀ value of 0.04 ± 0.007 µM

-

This selective COX-2 inhibition suggests potential applications in treating inflammatory conditions with reduced side effects compared to non-selective NSAIDs

Synthesis Methods

The synthesis of DHβAF compounds has evolved significantly over the decades, with various approaches developed to construct their complex tricyclic architecture.

Historical Synthesis Approaches

Early synthetic efforts (1960s-1970s) focused on the reduction of α-agarofuran (compound 2) or β-agarofuran (compound 3), though these methods faced challenges in achieving the desired stereochemistry .

Huffman's Pioneering Synthesis

Huffman's work in the 1980s represented a significant breakthrough in DHβAF synthesis:

Li's Syntheses

Li and colleagues contributed important synthetic methodologies in the 1990s:

-

Synthesis of (−)-baimuxinol (compound 4) and (−)-(3S,4R)-dihydroxy-β-dihydroagarofuran (compound 5)

-

Installation of oxygen functionality at C15 through allylic oxidation using SeO₂

-

Epoxidation techniques to introduce oxygen functionalities at C3 and C4 positions

Recent Advances in Total Synthesis

Modern synthetic approaches have significantly improved efficiency and stereoselectivity:

-

In 2020, researchers achieved a scalable total synthesis of (–)-isocelorbicol using a highly stereocontrolled protocol, enabling elaboration to naturally occurring ester derivatives (celafolins B-1, B-2, and B-3)

-

Subsequent syntheses of more complex DHβAF sesquiterpenoids, including (–)-euonyminol and (–)-euonymine, using state-of-the-art methods

-

Development of a novel dearomative oxidation/cyclization method to rapidly synthesize the tricyclic ring system in only 9 steps from commercially available 6-methoxy-1-tetralone

Key Synthetic Transformations

Several critical reaction steps have been employed in DHβAF synthesis:

-

Robinson annulation reaction for the construction of the basic ring system

-

MHAT (Metal-Hydrogen Atom Transfer) reduction of β,β-disubstituted dienones

-

Stereospecific reduction of enones to establish correct stereochemistry

-

Biotransformation methods, such as the conversion of 3α,4α-dihydroxy-dihydro-β-agarofuran to 1α,3α,4α-trihydroxy-dihydro-β-agarofuran using R. nigricans

Structure-Activity Relationships

Extensive studies on DHβAF derivatives have revealed important structure-activity relationships that guide the development of more potent compounds.

Neuroprotective Activity

The neuroprotective properties of DHβAF derivatives are influenced by specific structural features:

-

Compounds featuring ester groups generally exhibit stronger neuroprotective activity against β-amyloid-induced neurotoxicity compared to those with free hydroxy groups

-

The position and stereochemistry of substituents significantly affect activity, with certain configurations providing optimal interaction with target proteins

Acetylcholinesterase Inhibition

Structure-activity studies for AChE inhibition have shown:

-

Binding occurs primarily at the peripheral anionic site (PAS) rather than the active site of the enzyme

-

The spatial arrangement of ester groups influences inhibitory potency

-

Selective inhibition of AChE over butyrylcholinesterase appears to be related to specific structural features

Cytotoxicity

For anticancer properties, key structural determinants include:

-

The introduction of hydroxyl groups significantly improves cytotoxic activities against various cancer cell lines

-

Compounds with specific substitution patterns (particularly compounds 5-7 from Parnassia wightiana) demonstrate enhanced potency

-

The stereochemistry of substituents plays a crucial role in determining biological activity

Future Perspectives and Applications

DHβAF derivatives hold significant promise for various therapeutic applications, with several avenues for future development.

Pharmaceutical Development

The diverse biological activities of DHβAF compounds suggest several potential therapeutic applications:

-

Development of AChE inhibitors for Alzheimer's disease treatment, with promising pharmacokinetic profiles calculated in silico suggesting drug-like properties

-

Creation of MDR-reversing agents to enhance conventional chemotherapy effectiveness through P-glycoprotein modulation

-

Design of neuroprotective agents targeting β-amyloid-induced neurotoxicity, a key pathological feature of neurodegenerative disorders

Synthetic Challenges and Opportunities

Despite significant advances, several challenges remain in DHβAF synthesis:

-

Need for more efficient synthetic routes to enable large-scale production for clinical studies

-

Opportunities for the development of regioselective and stereoselective methodologies to access specific derivatives

-

Potential for enzymatic and chemoenzymatic approaches to complement traditional chemical synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume